Pyracarbolid

Photostability UV degradation Foliar fungicide

Pyracarbolid addresses the critical need for a photostable SDHI reference standard in foliar fungicide research. Unlike carboxin (97% UV inactivation), pyracarbolid retains activity with only 58% photolytic loss, ensuring reliable field trial data. • Field efficacy: +0.32 t/ha yield increase against bean rust (Uromyces spp.) • In vitro potency: EC50 <1 μg a.i./mL against Rhizoctonia solani • Physicochemical profile: mp 110-111°C; water solubility 0.6 g/L at 40°C - ideal for residue analysis and method development. Supplied as ≥98% pure analytical standard with full Certificates of Analysis.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 24691-76-7
Cat. No. B1194529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyracarbolid
CAS24691-76-7
Synonyms2-methyl-5,6-dihydro-4H-pyran-3-carboxanilide
pyracarbolid
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=C(CCCO1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15)
InChIKeyYPCALTGLHFLNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyracarbolid (CAS 24691-76-7): A Systemic Carboxanilide Fungicide for Agricultural Research and Rust Control


Pyracarbolid is a systemic carboxanilide fungicide developed for the control of rust diseases and other fungal pathogens in agricultural crops. As an anilide derivative, it is structurally characterized by a 3,4-dihydro-2H-pyran ring substituted with a methyl group and an N-phenyl carboxamide moiety [1]. The compound exhibits systemic activity, enabling it to be absorbed and translocated within plant tissues, and has been historically employed for foliar applications against bean rust (Uromyces spp.), coffee rust, and other rust diseases [2]. Pyracarbolid functions as a succinate dehydrogenase inhibitor (SDHI) within the mitochondrial respiratory chain, disrupting fungal energy production [3].

Why Pyracarbolid Cannot Be Directly Substituted with Other Carboxamide Fungicides


Despite sharing a common carboxamide backbone and succinate dehydrogenase (SDH) inhibitory mechanism with other early-generation fungicides like carboxin and oxycarboxin, pyracarbolid exhibits quantifiable differences in photostability, cross-resistance patterns, formulation-dependent penetration, and mammalian toxicity that preclude simple substitution. These differential properties directly impact efficacy in foliar applications, environmental persistence, and safety profiles, necessitating a compound-specific approach for research and industrial procurement [1]. Comparative studies reveal that pyracarbolid occupies a distinct position within the carboxanilide class, with performance characteristics that differ from its closest analogs in ways that are measurable and relevant to experimental design and agricultural application [2].

Quantitative Differential Evidence: Pyracarbolid Versus Carboxin, Oxycarboxin, and Triadimefon


Enhanced Photostability of Pyracarbolid Enables Foliar Application Unlike Carboxin

Pyracarbolid demonstrates significantly greater photostability than carboxin, making it suitable for foliar applications where carboxin rapidly degrades. Under identical UV light exposure (254 nm for 4 hours), pyracarbolid retained 42% of its activity compared to only 3% for carboxin [1]. This differential photostability directly dictates the recommended use patterns for these compounds, with pyracarbolid being viable for foliar rust control while carboxin is largely restricted to seed and soil treatments due to its extreme photosensitivity [1].

Photostability UV degradation Foliar fungicide Environmental persistence

Field Efficacy in Bean Rust Control: Pyracarbolid Yield Increase Compared to Triadimefon and Sulphur

In a field trial evaluating systemic fungicides for bean rust (Uromyces phaseoli) control, pyracarbolid applied at 1 kg/ha increased bean yield by 0.32 t/ha relative to untreated controls [1]. This performance was comparable to triadimefon (0.35 t/ha) and diclobutrazol (0.33 t/ha), and all three significantly outperformed the sulphur standard treatment [1]. The data establish pyracarbolid's efficacy in a realistic field setting and provide a benchmark against alternative systemic fungicides for rust management programs.

Bean rust Uromyces phaseoli Yield response Field trial

Physicochemical Properties: Melting Point and Water Solubility Differentiation

Pyracarbolid exhibits a melting point of 110-111°C, which is notably higher than carboxin (91.5°C) and lower than oxycarboxin (120°C) [1][2][3]. Additionally, its water solubility of 0.6 g/L at 40°C contrasts sharply with carboxin's insolubility [1][2]. These physicochemical distinctions influence formulation strategies, bioavailability, and environmental fate, making pyracarbolid a unique entity within the carboxanilide class that cannot be directly substituted based solely on structural similarity.

Melting point Water solubility Formulation Physicochemical properties

In Vitro Antifungal Potency Against Rhizoctonia solani: EC50 Benchmarking

In a comprehensive screening of 41 fungicides against Rhizoctonia solani, both pyracarbolid and carboxin demonstrated high in vitro potency with EC50 values below 1 μg a.i./mL [1]. This places pyracarbolid among the most inhibitory compounds tested, alongside carboxin, carbendazim, and benomyl, while being substantially more potent than alternatives such as ziram (EC50 = 214 μg a.i./mL) and copper oxychloride [1]. The data establish pyracarbolid's baseline antifungal activity against this important soil-borne pathogen, confirming its utility in Rhizoctonia research models.

Rhizoctonia solani EC50 Antifungal activity SDHI

Positive Cross-Resistance with Carboxin: Implications for Resistance Management

Studies on carboxin-resistant strains of Ustilago nuda, the causal agent of barley loose smut, reveal that pyracarbolid exhibits positive cross-resistance with carboxin and fenfuram [1]. This means that fungal isolates resistant to carboxin are also resistant to pyracarbolid, whereas mepronil displayed negative cross-resistance (greater toxicity against resistant isolates) [1]. This differential resistance pattern is critical for designing fungicide rotation strategies and underscores that pyracarbolid cannot be used as an alternative to carboxin in resistance management programs.

Cross-resistance Carboxin Ustilago nuda Resistance management

Recommended Research and Industrial Application Scenarios for Pyracarbolid (CAS 24691-76-7)


Foliar Rust Disease Research in Legumes and Coffee

Based on its demonstrated field efficacy against bean rust (yield increase of 0.32 t/ha) and its superior photostability relative to carboxin (58% vs. 97% UV inactivation), pyracarbolid is ideally suited for research programs investigating foliar rust diseases in legumes and coffee. Its systemic activity enables uptake and translocation studies, while its photostability ensures that foliar residues remain active for extended periods, making it a reliable tool for controlled field trials and greenhouse experiments [1][2].

Succinate Dehydrogenase Inhibitor (SDHI) Mechanistic Studies

As a carboxanilide fungicide that inhibits succinate dehydrogenase in the mitochondrial respiratory chain, pyracarbolid serves as a valuable probe for investigating SDHI mechanisms in fungal pathogens. Its in vitro potency against Rhizoctonia solani (EC50 < 1 μg a.i./mL) and established cross-resistance patterns with carboxin provide a foundation for comparative biochemical and genetic studies of SDH inhibition and resistance evolution [1][2].

Analytical Reference Standard for Residue and Environmental Fate Studies

Given its well-characterized physicochemical properties (melting point 110-111°C; water solubility 0.6 g/L at 40°C), pyracarbolid is suitable for use as an analytical reference standard in residue analysis, environmental fate monitoring, and method development. These defined properties facilitate accurate quantification in complex matrices and support regulatory compliance studies [1].

Formulation Development and Cuticular Penetration Studies

Research indicates that oil dispersible formulations of pyracarbolid penetrate coffee leaf cuticles more efficiently than wettable powder formulations. This makes pyracarbolid a relevant model compound for investigating formulation effects on foliar uptake and translocation, with potential implications for optimizing fungicide delivery systems [1].

Technical Documentation Hub

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39 linked technical documents
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